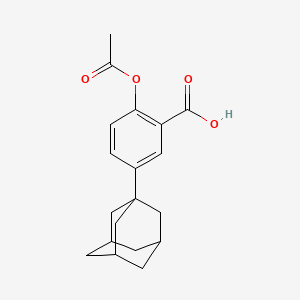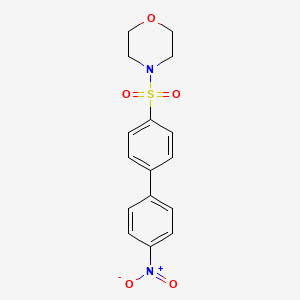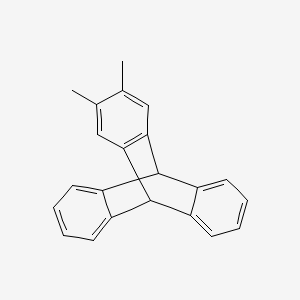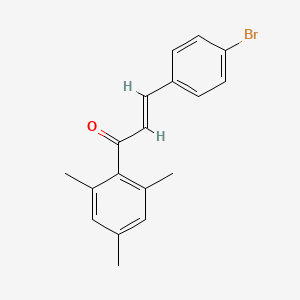
4-Cyanophenyl 4-butoxy-2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-butoxy-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanophenyl group, a butoxy group, and a chlorobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-butoxy-2-chlorobenzoate typically involves the esterification of 4-cyanophenol with 4-butoxy-2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanophenyl 4-butoxy-2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-butoxy-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4-butoxy-2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the cyano group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The butoxy and chlorobenzoate moieties can also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-Cyanophenyl 4-butylbenzoate
- 4-Cyanobiphenyl-4’-yl 4-butoxybenzoate
- 4-Cyanophenyl 4-methoxy-2-chlorobenzoate
Comparison: 4-Cyanophenyl 4-butoxy-2-chlorobenzoate is unique due to the presence of both a butoxy group and a chlorobenzoate moiety, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C18H16ClNO3 |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-butoxy-2-chlorobenzoate |
InChI |
InChI=1S/C18H16ClNO3/c1-2-3-10-22-15-8-9-16(17(19)11-15)18(21)23-14-6-4-13(12-20)5-7-14/h4-9,11H,2-3,10H2,1H3 |
InChI-Schlüssel |
LFBNSGULXRERCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708422.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11708434.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)
![1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol](/img/structure/B11708454.png)

![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)


![3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B11708490.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B11708526.png)
